molecular formula C16H12N2O B5826849 N-(quinolin-5-yl)benzamide CAS No. 42464-81-3

N-(quinolin-5-yl)benzamide

Cat. No.: B5826849
CAS No.: 42464-81-3
M. Wt: 248.28 g/mol
InChI Key: YFAPDQWOPMTKOL-UHFFFAOYSA-N
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Description

Contextualization within Quinoline-Derived Pharmacophores

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. rsc.org Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of numerous successful drugs. rsc.orgnih.gov The versatility of the quinoline ring allows for substitutions at various positions, which can significantly modulate the pharmacological efficacy of the resulting molecule. rsc.org

Quinoline-based compounds are known to interact with a diverse array of biological targets. For instance, they form the structural basis of antimalarial drugs like chloroquine (B1663885) and quinine, antibacterial agents such as ciprofloxacin, and anticancer therapies including topotecan (B1662842) and camptothecin. rsc.org The fundamental structure of the fluoroquinolone class of antibiotics is built upon the quinoline ring system. wikipedia.org Furthermore, certain quinoline derivatives have shown promise as inhibitors of reverse transcriptase, a key enzyme in HIV replication, and as antioxidants. nih.govnih.gov The ability of quinoline derivatives to act as potent therapeutic agents underscores the importance of this scaffold in drug design and development. rsc.orgmdpi.com

Historical Perspective on Benzamide (B126) and Quinoline Scaffolds in Drug Discovery

The journey of both benzamide and quinoline scaffolds in drug discovery is rich and dates back several decades. Quinoline was first isolated from coal tar in 1834. nih.gov Its derivatives later gained prominence with the synthesis of the first quinoline-based local anesthetic, cinchocaine. nih.gov The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, marked a significant milestone in the fight against malaria. Subsequently, synthetic quinoline derivatives like chloroquine were developed to address the limitations of natural products. rsc.org

The benzamide moiety, on the other hand, has its own distinguished history. Benzoic acid, the parent compound of benzamides, was discovered in the 16th century and its antifungal properties were identified in 1875. wikipedia.org This led to its use as a preservative and in topical antifungal treatments. wikipedia.org In medicinal chemistry, the benzamide group is a common feature in a variety of drugs, valued for its ability to form hydrogen bonds and act as a versatile linker.

The strategic combination of these two pharmacophores in N-(quinolin-5-yl)benzamide represents a rational approach to drug design, aiming to leverage the favorable properties of both the quinoline and benzamide scaffolds to create novel compounds with enhanced biological activity.

Rationale for Investigating this compound as a Research Target

The investigation of this compound and its derivatives is driven by the potential for these compounds to exhibit a range of valuable biological activities. The fusion of the quinoline and benzamide moieties creates a unique chemical architecture that can be tailored to interact with specific biological targets.

Research has shown that derivatives of this compound are of interest in several therapeutic areas. For instance, compounds with a similar structural framework, such as N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, have been identified as potent dual inhibitors of PI3K/mTOR, which are crucial targets in cancer therapy. nih.gov One such compound demonstrated significant potency against PC-3 cancer cells. nih.gov

Furthermore, the general class of quinoline derivatives has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net The development of new synthetic pathways to create libraries of quinoline derivatives allows for the exploration of their therapeutic potential against various pathogens and diseases. mdpi.com The modular nature of the this compound structure, allowing for modifications on both the quinoline and benzamide rings, provides a platform for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. rsc.org The overarching goal is to discover novel drug candidates with improved efficacy and reduced side effects. mdpi.com

Interactive Data Table: Biological Activities of Quinoline Derivatives

Compound Class Biological Activity Key Findings Reference
N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides PI3K/mTOR dual inhibitors Compound 17e showed high potency against PC-3 cells with an IC50 of 80 nM. nih.gov
4-[(Quinolin-4-yl)amino]benzamide derivatives Anti-influenza virus Compound G07 exhibited significant activity against influenza A/WSN/33 (H1N1) with an EC50 of 11.38 µM. semanticscholar.org
Quinoline-4-carboxamide derivatives Antimalarial Optimized compounds showed low nanomolar in vitro potency against Plasmodium falciparum. acs.orgresearchgate.net
Iodo-quinoline derivatives Antimicrobial Showed activity against S. epidermidis, K. pneumonie, and C. parapsilosis. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16(12-6-2-1-3-7-12)18-15-10-4-9-14-13(15)8-5-11-17-14/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAPDQWOPMTKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314056
Record name N-5-Quinolinylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42464-81-3
Record name N-5-Quinolinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42464-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-5-Quinolinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Quinolin 5 Yl Benzamide

Established Synthetic Pathways for N-(quinolin-5-yl)benzamide and Related Analogues

The creation of the amide bond between a quinoline (B57606) amine and a benzoic acid derivative is the cornerstone of synthesizing this compound. Both classical and modern techniques are employed to achieve this linkage efficiently.

Classical Amide Bond Formation Strategies

The most common and well-established method for synthesizing this compound involves the reaction of an activated carboxylic acid derivative with 5-aminoquinoline (B19350). A frequent strategy is the conversion of benzoic acid to its more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. walisongo.ac.id The resulting benzoyl chloride is then reacted with 5-aminoquinoline to form the desired amide. nih.govresearchgate.net

Alternatively, coupling reagents are widely used to facilitate the direct reaction between benzoic acid and 5-aminoquinoline. walisongo.ac.id These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and minimize side reactions. Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

A study focused on N-substituted benzamide (B126) derivatives utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) for the amide coupling. researchgate.net In some cases, the reaction between an aminonitrile and benzoyl chloride in an aqueous solution of sodium bicarbonate has been employed to produce the benzamide derivative. nih.govresearchgate.net

Table 1: Classical Amide Bond Formation Reagents

Reagent Type Specific Examples Role in Reaction
Activating Agents Thionyl chloride (SOCl₂), Oxalyl chloride Converts carboxylic acids to more reactive acid chlorides.
Coupling Reagents Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), BOP reagent Facilitates direct amide bond formation between a carboxylic acid and an amine.
Additives 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), 4-Dimethylaminopyridine (DMAP) Enhances the efficiency of coupling reactions and suppresses side product formation.
Base Sodium bicarbonate Used in reactions involving acid chlorides to neutralize the HCl byproduct.

Alternative and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for amide bond formation. walisongo.ac.id These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. rsc.org

One such approach is the use of catalytic methods that avoid the need for stoichiometric activating or coupling agents. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines, releasing water as the only byproduct. walisongo.ac.id While not yet widely reported specifically for this compound, this method represents a greener alternative to traditional coupling procedures.

Another green strategy involves the use of biocatalysts. Enzymes, such as certain lipases and proteases, can catalyze amide bond formation under mild conditions. nih.gov These enzymatic methods are highly selective and can reduce the need for protecting groups and harsh reaction conditions. The development of robust enzymes for the synthesis of complex amides like this compound is an active area of research. nih.gov Furthermore, catalyst-free methods for activating the N-C amide bond in N-acyl saccharin (B28170) using ammonium (B1175870) thiocyanate (B1210189) in a sustainable solvent have been reported, highlighting a move towards more eco-friendly synthetic routes. rsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The therapeutic potential of this compound can be fine-tuned by modifying its core structure. Researchers have explored various strategies to alter the quinoline ring, the benzamide moiety, and the amide linker to create a diverse library of analogues.

Strategies for Quinoline Ring Modification

Modifications to the quinoline ring can significantly impact the biological activity of the compound. A variety of synthetic methods are available to introduce different substituents onto the quinoline core. For example, electrophilic substitution reactions can be used to introduce groups like nitro or halogen onto the ring, which can then be further transformed. nih.gov For instance, a nitro group can be reduced to an amino group, which can then be derivatized. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon bonds at various positions of the quinoline ring. These reactions allow for the attachment of a wide range of aryl, alkyl, and alkynyl groups. Additionally, C-H activation strategies are emerging as a direct and efficient way to functionalize the quinoline ring without the need for pre-functionalized starting materials. researchgate.net

Strategies for Benzamide Moiety Derivatization

The benzamide portion of the molecule is another key area for structural modification. A common approach is to use substituted benzoic acids in the initial amide bond formation step. This allows for the introduction of a wide variety of functional groups, including alkyl, alkoxy, halogen, and nitro groups, onto the phenyl ring. researchgate.net

These substituents can be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. researchgate.net Palladium-catalyzed cross-coupling reactions can also be employed to introduce new substituents onto the benzamide phenyl ring. The use of directing groups can facilitate site-selective C-H functionalization of the benzamide ring, allowing for precise control over the position of new substituents. researchgate.net

Exploration of Linker Modifications in this compound Derivatives

The amide linker itself can be modified to alter the compound's properties. One approach is to replace the amide bond with other functional groups, such as an ester, a sulfonamide, or a reversed amide. These changes can affect the molecule's conformation, hydrogen bonding capabilities, and metabolic stability.

Another strategy involves inserting spacers between the quinoline and benzamide moieties. mdpi.com This can be achieved by using longer chain amino acids or by introducing other linking units. These modifications can change the distance and relative orientation of the two aromatic systems, which can be crucial for biological activity. For instance, research on 8-hydroxyquinoline (B1678124) glycoconjugates has explored the insertion of additional amide or carbamate (B1207046) bonds into the linker to potentially improve the chelating ability of the resulting glycoconjugates. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

While the scientific literature does not extensively detail the stereoselective synthesis or chiral resolution specifically for this compound, the principles and techniques applied to analogous quinoline-containing structures provide a strong framework for how such syntheses could be approached. The introduction of chirality is relevant when the benzamide or quinoline core is substituted in a manner that creates a stereocenter or axial chirality.

Stereoselective Synthesis:

For analogues of this compound, stereoselectivity can be introduced through several established strategies. One prominent method involves the use of chiral catalysts in the synthetic route. For instance, asymmetric synthesis of quinoline-naphthalene atropisomers, which are structurally related by their biaryl axis, has been achieved with high enantioselectivity using a chiral phosphoric acid-catalyzed Povarov reaction. nih.gov This approach creates stereocenters that are then converted to axial chirality upon oxidation. nih.gov

Another relevant technique is the enantioselective oxidative cyclization of N-allyl benzamides, which can be catalyzed by a chiral iodoarene catalyst. This method yields highly enantioenriched oxazolines, which are precursors to chiral molecules. chemrxiv.org For example, this has been used to construct quaternary stereocenters with up to 98% enantiomeric excess (ee). chemrxiv.org Such a strategy could be adapted for this compound analogues bearing an appropriate olefinic substituent.

The following table summarizes representative stereoselective methods applicable to related heterocyclic structures.

Method Substrate Type Catalyst/Reagent Product Type Reported Enantioselectivity (ee)
Asymmetric Povarov ReactionN-Aryl Imines & AlkenesChiral Phosphoric AcidChiral TetrahydroquinolinesUp to 99%
Oxidative CyclizationN-Allyl BenzamidesChiral Iodoarene CatalystEnantioenriched OxazolinesUp to 98% chemrxiv.org
Asymmetric Intramolecular α-ArylationAmides with Aryl HalidesPalladium with Chiral Carbene LigandsChiral OxindolesHigh

Chiral Resolution Techniques:

When a racemic mixture of a chiral this compound analogue is produced, chiral resolution can be employed to separate the enantiomers.

Kinetic Resolution: This technique involves reacting the racemate with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been demonstrated through asymmetric transfer hydrogenation, achieving high selectivity factors (up to 209). nih.gov This method simultaneously yields two distinct, axially chiral skeletons. nih.gov

Diastereomeric Salt Formation: If the analogue contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for both analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation. This method is broadly applicable to a wide range of chiral compounds, including quinoline derivatives.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities for extensive research necessitates careful consideration of several factors to ensure safety, efficiency, and product purity. While specific scale-up data for this compound is not publicly available, general principles for scaling up amide bond formations and quinoline syntheses are well-established. google.comnih.gov

Key Considerations for Scale-Up:

Choice of Reagents and Reaction Conditions:

Acylating Agent: While benzoyl chloride is effective on a lab scale, its use on a larger scale requires robust control over the reaction temperature and scrubbing of the HCl byproduct. Alternative coupling reagents used in peptide synthesis, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), are milder but more expensive and generate byproducts that require removal. nih.gov

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of removal. Solvents used in lab-scale synthesis may not be suitable for large-scale production due to safety (e.g., flammability, toxicity) or environmental concerns. Toluene or ethyl acetate (B1210297) are often preferred over chlorinated solvents like chloroform (B151607) for large-scale work. google.com

Temperature Control: Amide bond formation is often exothermic. A robust cooling system is essential to manage the heat generated during the reaction on a larger scale to prevent side reactions and ensure safety.

Work-up and Purification:

Extraction and Washing: Liquid-liquid extractions, common in lab-scale synthesis, can become cumbersome and generate large volumes of solvent waste on a larger scale. Alternative work-up procedures, such as precipitation and filtration, are often more practical. google.com

Crystallization: Purification by crystallization is highly desirable for scale-up as it is generally more cost-effective and efficient than chromatography for large quantities. Developing a reliable crystallization procedure involves screening various solvents and conditions to obtain the desired polymorph with high purity and yield. google.com

Chromatography: While flash chromatography is a staple in research labs, it is often not economically viable for large-scale purification. If chromatography is necessary, optimizing the loading capacity and solvent usage is crucial.

Process Safety and Environmental Impact:

Hazardous Reagents: The use of hazardous reagents like thionyl chloride or strong bases requires stringent safety protocols and engineering controls on a larger scale. nih.gov

Waste Management: The environmental impact of the synthesis becomes more significant at a larger scale. Minimizing solvent usage and developing methods for recycling or safely disposing of waste streams are important considerations.

The following table outlines some of the challenges and potential solutions when scaling up the synthesis of a compound like this compound.

Factor Lab-Scale Approach Scale-Up Challenge Potential Scale-Up Solution
Reagent Benzoyl chlorideHighly reactive, HCl byproductUse of coupling agents (e.g., EDC/HOBt), or careful control of addition and temperature. nih.gov
Purification Silica gel chromatographyCostly, large solvent volumesDevelop a robust crystallization procedure; minimize chromatographic steps. google.com
Heat Transfer Stir plate, oil bathPoor heat dissipation in large reactorsUse of jacketed reactors with controlled cooling systems.
Work-up Liquid-liquid extractionEmulsion formation, large solvent wastePrecipitation/filtration, use of anti-solvents. google.com

Biological Evaluation and Mechanistic Insights into N Quinolin 5 Yl Benzamide Activity Preclinical Research Focus

In Vitro Pharmacological Profiling and Target Identification

The in vitro evaluation of compounds structurally related to N-(quinolin-5-yl)benzamide has revealed a range of biological activities, primarily centered on enzyme inhibition and the modulation of critical cellular pathways implicated in cancer and inflammation.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, DNMTs)

Direct enzyme inhibition assays for this compound are not widely reported. However, research into its close analogues demonstrates that the quinoline-benzamide core is a versatile scaffold for targeting several enzyme families.

Kinase Inhibition: The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are key kinases in cell signaling pathways that are often dysregulated in cancer. nih.gov A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which are structural analogues, have been identified as dual PI3K/mTOR inhibitors. nih.gov One potent compound from this series, compound 17e, was found to significantly inhibit Class I PI3Ks and mTOR at low nanomolar concentrations. nih.gov

DNA Methyltransferase (DNMT) Inhibition: Epigenetic modulation, particularly the inhibition of DNA methyltransferases (DNMTs), is a promising strategy in cancer therapy. The quinoline (B57606) scaffold is a key feature of SGI-1027, a known non-nucleoside DNMT inhibitor that acts against DNMT1, DNMT3A, and DNMT3B. nih.gov Research into derivatives of SGI-1027 has sought to optimize this activity, although modifications to the quinoline part of the molecule have been shown to sometimes decrease activity. nih.gov This suggests that the specific structure and substitution pattern of the quinoline ring are crucial for potent DNMT inhibition. nih.gov

Topoisomerase I Inhibition: Research has also identified certain quinoline derivatives as inhibitors of DNA topoisomerase I (Topo I), an enzyme involved in managing DNA topology and a target for cancer therapy. nih.gov These findings suggest another potential, though unconfirmed, avenue of activity for this compound.

Table 1: Enzyme Inhibition by Analogues of this compound

Analogue ClassEnzyme Target(s)Key FindingsTherapeutic AreaReference
N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamidesPI3K/mTORIdentified as potent dual inhibitors.Cancer nih.gov
Quinoline-based SGI-1027 AnaloguesDNMT1, DNMT3A, DNMT3BThe quinoline moiety is important for inhibitory activity.Cancer nih.gov
Quinoline DerivativesTopoisomerase IIdentified as Topo I inhibitors with potential anti-psoriasis activity.Psoriasis, Cancer nih.gov

Receptor Binding and Functional Assays

While specific receptor binding studies for this compound are limited, research on its isomer, N-(quinolin-3-yl)benzamide, has provided significant insights. A high-throughput screening campaign led to the discovery of a series of N-quinolin-3-yl-benzamides as low nanomolar antagonists of the human transient receptor potential vanilloid 1 (TRPV1). nih.gov TRPV1 is a non-selective cation channel involved in the detection and transduction of pain and heat, making its antagonists potential analgesic agents. nih.gov This finding highlights that positional changes of the benzamide (B126) group on the quinoline ring can drastically alter the biological target and activity.

Cellular Pathway Modulation in Preclinical Models

The ability of this compound analogues to modulate key cellular signaling pathways has been demonstrated in several preclinical models.

NF-κB Pathway: The nuclear factor-κB (NF-κB) pathway is a primary regulator of inflammatory and immune responses, and its dysregulation is linked to various diseases. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides, close analogues of the target compound, were identified as potent suppressors of the NF-κB pathway. nih.gov These compounds were shown to inhibit the translocation of the NF-κB complex to the nucleus, a critical step in its activation. nih.gov

PI3K/mTOR Pathway: As mentioned, analogues of this compound that act as dual PI3K/mTOR inhibitors also modulate downstream cellular events. nih.gov Specifically, the analogue compound 17e was shown to inhibit the phosphorylation of Akt (pAkt(Ser473)), a key downstream effector in the PI3K pathway, in PC-3 cancer cells. nih.gov

Hippo Signaling Pathway: Other complex quinoline derivatives have been found to activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumor growth. nih.gov One N-aryl sulphonamide-quinazoline derivative was shown to inhibit the activity of the oncoprotein YAP by activating p-LATS, a core kinase in the Hippo pathway. nih.gov

High-Throughput Screening Campaigns for this compound Analogues

High-throughput screening (HTS) has been instrumental in identifying the biological activities of the broader quinoline-benzamide chemical class.

One notable success was the identification of N-(quinolin-8-yl)benzenesulfonamides as down-regulators of NF-κB activity. nih.gov These compounds were discovered through two independent HTS campaigns conducted by the NIH Molecular Libraries Initiative. nih.gov The primary assays were cell-based and designed to detect the inhibition of NF-κB activation, including one that monitored the nuclear translocation of the p65 subunit of NF-κB. nih.gov

Another HTS campaign of a large compound library identified a series of N-pyridyl-3-benzamides as micromolar agonists of the TRPV1 receptor. nih.gov This initial hit prompted the synthesis of related analogues, which ultimately led to the discovery of the more potent N-quinolin-3-yl-benzamides as nanomolar TRPV1 antagonists. nih.gov

Table 2: High-Throughput Screening for this compound Analogues

Analogue ClassScreening TargetScreening OutcomeReference
N-(quinolin-8-yl)benzenesulfonamidesNF-κB Pathway InhibitionIdentified as potent down-regulators of NF-κB activation. nih.gov
N-quinolin-3-yl-benzamidesTRPV1 Receptor ModulationDiscovered as low nanomolar antagonists. nih.gov

Preclinical Efficacy Studies in Disease Models (In Vivo Research)

While in vivo efficacy studies specifically for this compound have not been detailed in the reviewed literature, preclinical animal models have been used to evaluate the therapeutic potential of its close structural analogues in oncology and inflammation.

Selection of Relevant Animal Models for Therapeutic Indications

The selection of animal models for testing quinoline-based compounds is guided by the in vitro findings and the targeted therapeutic area.

Cancer: For anticancer activity, xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice to form tumors. For example, the efficacy of N-aryl sulphonamide-quinazoline derivatives, which target the Hippo pathway, was evaluated in nude mice bearing MGC-803 gastric cancer xenografts. nih.gov Similarly, the PI3K/mTOR inhibitor analogue, compound 17e, was evaluated in a PC-3 prostate cancer xenograft model and was found to have acceptable pharmacokinetic properties in vivo. nih.gov

Inflammation and Psoriasis: To assess anti-inflammatory potential, models of induced inflammation are used. Quinoline derivatives identified as Topo I inhibitors were tested in a mouse model of imiquimod-induced psoriasis-like inflammation, where they showed significant improvement. nih.gov Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear inflammation model. nih.gov

Toxicology: Zebrafish (Danio rerio) embryos are increasingly used as an in vivo model for early-stage toxicity screening of new chemical entities. nih.gov In a study of benzamides substituted with quinoline-linked oxadiazoles, zebrafish embryos were exposed to the compounds to assess mortality and developmental defects, such as bent spine and pericardial cysts. nih.gov

Assessment of Biological Response Markers in Preclinical Studies

In preclinical research, biological response markers are essential for demonstrating that a compound is engaging its intended target and eliciting a measurable biological effect. For quinoline-based compounds, the choice of markers depends on the specific molecular target and associated pathway being investigated. For instance, in studies of related quinoline derivatives that inhibit the NFκB pathway, a key biological response marker is the stabilization of the inhibitory protein IκBα. nih.gov Elevated levels of IκBα in cells treated with the compound indicate that its degradation has been blocked, a key step in suppressing NFκB activation. nih.gov

Similarly, for derivatives targeting Traf2- and Nck-interacting kinase (TNIK), a proposed target for fibrosis, relevant biological markers include the inhibition of myofibroblast activation and a reduction in fibrosis-related tissue remodeling. insilico.com The assessment of these markers in preclinical models helps to confirm the compound's anti-fibrotic activity.

Pharmacodynamic Biomarker Identification in Preclinical Research

Pharmacodynamic (PD) biomarkers are used to understand the dose- and time-dependent effects of a drug on the body. nih.gov Identifying robust PD biomarkers is critical for translating preclinical findings to clinical settings. nih.gov For this compound and its analogs that function as kinase inhibitors, a primary PD biomarker is the phosphorylation status of the direct target or its immediate downstream substrates.

In the context of TNIK inhibition, a key PD biomarker would be the level of phosphorylated β-catenin, a central component of the Wnt signaling pathway. nih.gov Inhibition of TNIK is expected to decrease β-catenin phosphorylation and subsequent accumulation. Consequently, the expression levels of Wnt target genes, such as Axin2, can also serve as valuable downstream PD biomarkers. nih.gov Monitoring these markers in preclinical models allows researchers to establish a clear relationship between compound exposure and the modulation of the target pathway.

Elucidation of Molecular Mechanism of Action

Determining the precise molecular mechanism of action is a critical step in drug discovery, providing a rational basis for therapeutic application and potential toxicities.

Target Validation through Genetic or Chemical Perturbation

Target validation confirms that a specific molecular entity is fundamentally responsible for the compound's observed effects. nih.gov This is often achieved through genetic or chemical perturbation techniques.

Genetic Perturbation: This approach involves using techniques like siRNA or CRISPR to reduce the expression (knockdown) or eliminate (knockout) the gene encoding the putative target protein. The cellular phenotype is then observed. If the effects of the genetic perturbation mimic the effects of the compound, it provides strong evidence that the compound acts through that target. For example, in studies of the nucleolin antagonist N6L, knocking down the nucleolin gene with siRNA resulted in an inhibition of the Wnt/β-catenin pathway, similar to the effect of N6L treatment, thereby validating nucleolin as the target. nih.gov

Chemical Perturbation: This involves using chemical probes or structurally related but inactive molecules to compete with the active compound. nih.gov The development of potent and selective inhibitors through structure-based drug design, as was done for TNIK inhibitors, is itself a form of chemical validation. nih.gov By demonstrating that specific structural features are required for activity against the purified protein target (e.g., TNIK), and that this activity correlates with cellular effects, the target is validated.

Downstream Signaling Pathway Analysis

Once a target is validated, research focuses on the downstream signaling cascades that are modulated by the compound's activity. For quinoline-based compounds, several key pathways have been implicated.

Wnt/β-Catenin Pathway: This pathway is crucial for cell proliferation, differentiation, and migration and is often dysregulated in diseases like cancer and fibrosis. nih.govnih.gov The kinase TNIK is a key regulator of this pathway. Inhibition of TNIK by compounds such as certain this compound derivatives would be expected to disrupt the Wnt signaling cascade, preventing the nuclear translocation of β-catenin and the subsequent transcription of target genes. insilico.comnih.gov

NFκB Pathway: The NFκB pathway is a primary regulator of inflammation and immune responses. nih.gov In its inactive state, the NFκB complex is held in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated by the IκB kinase (IKK) and degraded, allowing NFκB to enter the nucleus and activate gene expression. nih.gov A series of N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of this pathway, suggesting that the quinoline scaffold may be effective in targeting components of this cascade. nih.gov

Proteomic and Metabolomic Approaches to Mechanistic Discovery

In cases where the molecular target is unknown or to gain a broader understanding of a compound's cellular impact, untargeted proteomic and metabolomic analyses are employed. nih.govnih.gov These "omics" technologies provide a global snapshot of the proteins and metabolites within a biological system.

By comparing the proteomic and metabolomic profiles of cells or tissues before and after treatment with this compound, researchers can identify significant changes. Bioinformatics analyses can then map these changes to specific molecular pathways, such as energy metabolism (e.g., glycolysis), amino acid metabolism, or other signaling networks. nih.gov This unbiased approach can reveal novel mechanisms of action or identify unanticipated off-target effects, providing a comprehensive view of the compound's biological activity. nih.gov

Selectivity and Polypharmacology Investigations of this compound Derivatives

The interaction of a drug with its intended target (selectivity) versus multiple targets (polypharmacology) is a key aspect of its pharmacological profile.

Selectivity: High selectivity is often desirable to minimize off-target effects. The selectivity of this compound derivatives is typically assessed by screening them against a panel of related proteins, such as a kinome panel for kinase inhibitors. For example, the TNIK inhibitor INS018_055 was found to be highly selective in such a panel. nih.gov Similarly, a study on indolin-5-yl-cyclopropanamine derivatives, which are structurally distinct but also target enzymes, demonstrated high selectivity for their primary target, LSD1, over related enzymes. nih.gov

Table 1: Selectivity Profile of a Representative LSD1 Inhibitor Derivative (Compound 7e) This table illustrates the concept of selectivity using data from a related class of inhibitors.

Target EnzymeIC₅₀ (nM)Fold Selectivity vs. LSD1
LSD1 24.431
LSD2 >5,000>204
MAO-A >100,000>4093
MAO-B >100,000>4093
Data sourced from a study on indolin-5-yl-cyclopropanamine derivatives. nih.gov

Polypharmacology: This refers to the ability of a single compound to interact with multiple targets. While sometimes a source of side effects, it can also be therapeutically beneficial. Certain this compound derivatives have been designed as dual inhibitors. For instance, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were developed as dual inhibitors of PI3K and mTOR, two key targets in cancer therapy. nih.gov This intentional polypharmacology can lead to a more potent therapeutic effect by simultaneously blocking multiple nodes in a disease-related pathway.

Computational Chemistry and Cheminformatics Applications in N Quinolin 5 Yl Benzamide Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial for understanding the binding mechanisms of N-(quinolin-5-yl)benzamide derivatives and their potential as inhibitors for various biological targets.

Molecular docking studies have been instrumental in characterizing the binding sites of various targets interacting with quinoline-based benzamide (B126) derivatives. For instance, in the context of anti-influenza research, docking analyses of 4-[(quinolin-4-yl)amino]benzamide derivatives with the influenza virus RNA polymerase (PDB ID: 3CM8) have identified the PAc domain as the primary activity site. semanticscholar.org Key amino acid residues within this site, including GLU623, LYS643, and TRP706, have been shown to be critical for ligand interaction. semanticscholar.org

In a different therapeutic area, studies on a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide derivative targeting the elastase enzyme revealed specific interactions within the enzyme's active site. nih.gov Similarly, docking-based virtual screening aimed at discovering novel PI3Kα inhibitors identified a binding pocket for 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives within the PI3Kα crystal structure (PDB ID: 4L2Y_A). nih.gov For thieno[3,2-b]pyrrole-5-carboxamide inhibitors of Lysine-Specific Demethylase 1 (LSD1), the active site was characterized by the presence of key residues like Val333, Trp695, and Phe538. researchgate.net

Docking simulations predict the specific binding modes and estimate the binding affinity, often expressed as a docking score in kcal/mol. For 4-[(quinolin-4-yl)amino]benzamide derivatives targeting influenza RNA polymerase, the binding mode involves crucial pi-pi stacking interactions between the compound's benzene (B151609) ring and the TRP706 residue. semanticscholar.org Additionally, salt bridge interactions with LYS643 and hydrogen bonds with GLU623 have been observed. semanticscholar.orgnih.gov The predicted docking scores for active compounds like G07, G19, and G23 were -7.370, -6.677, and -6.537 kcal/mol, respectively. nih.gov

In the case of the elastase inhibitor (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, the docking study confirmed a stable binding mode within the enzyme's active site, corroborating its potent inhibitory activity. nih.gov For N-(quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by intramolecular N-H⋯N hydrogen bonds. nih.gov The study of LSD1 inhibitors highlighted that the absence of hydrogen bonds in certain compounds resulted in lower activity, underscoring the importance of this interaction in achieving high binding affinity. researchgate.net

Compound Derivative ClassTarget ProteinPDB IDKey Interacting ResiduesPredicted Docking Score (kcal/mol)Reference
4-[(Quinolin-4-yl)amino]benzamide (G07)Influenza RNA Polymerase3CM8TRP706 (Pi-Pi), LYS643 (Salt Bridge), GLU623 (H-Bond)-7.370 nih.gov
Quinoline (B57606) based iminothiazolineElastaseNot SpecifiedNot SpecifiedNot Specified nih.gov
2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamidePI3Kα4L2Y_ANot SpecifiedNot Specified nih.gov
Thieno[3,2-b]pyrrole-5-carboxamideLSD15LGT, 5LGN, etc.Val333, Trp695, Phe538, Asn535Not Specified researchgate.net

Molecular Dynamics Simulations for Conformational and Binding Site Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time, providing insights into their stability and the conformational changes that may occur upon binding. For 4-[(quinolin-4-yl)amino]benzamide derivatives complexed with influenza RNA polymerase, 100-nanosecond MD simulations were performed to validate the stability of the docked poses. semanticscholar.org The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values confirmed that the ligand-protein complexes, such as G07-3CM8, reached equilibrium and remained stable throughout the simulation. semanticscholar.org

MD simulations were also used to evaluate a novel quinoline-based iminothiazoline derivative as a potential elastase inhibitor, confirming its stable interaction within the enzyme's binding site. nih.gov Similarly, MD studies were conducted on newly designed thieno[3,2-b]pyrrole-5-carboxamide derivatives to explore their binding modes with LSD1, revealing that the residue Asn535 plays a critical role in stabilizing the inhibitors. researchgate.net The use of MD simulations is also noted in the discovery of PI3Kα inhibitors, where it helps to refine and validate the results from virtual screening. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound libraries to discover novel scaffolds.

A pharmacophore model, designated Hypo1, was successfully generated based on the structural features of active 4-[(quinolin-4-yl)amino]benzamide derivatives. nih.gov This model was then used to predict the inhibitory activity against the PA-PB1 subunit of the influenza RNA polymerase, demonstrating its utility in identifying potential drug candidates. nih.gov The broader strategy of docking-based virtual screening has proven effective in identifying novel PI3Kα inhibitors with a 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide scaffold from a large database of compounds. nih.gov This approach combines the structural information of the target's binding site with high-throughput computational screening to filter and prioritize compounds for biological evaluation. nih.govarxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of this compound and its analogues. Studies on novel quinolinone derivatives have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to compute global chemical reactivity descriptors. ekb.eg These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, hardness, and softness. ekb.eg These descriptors provide crucial information about the kinetic stability and chemical reactivity of the molecules. ekb.eg

The Molecular Electrostatic Potential (MEP) is another property calculated to predict reactive sites for electrophilic and nucleophilic attack. ekb.eg DFT calculations have also been applied to quinoline-based iminothiazoline analogues to validate experimental findings and explore their potential as elastase inhibitors. nih.gov

Machine Learning Applications in this compound SAR Prediction

Machine learning (ML) is increasingly being applied to predict the structure-activity relationship (SAR) of chemical compounds, facilitating more rapid and efficient drug design. For quinoline derivatives, an artificial neural network (ANN) has been developed to predict site selectivity in C-H functionalization reactions. doaj.org This model uses six quantum chemical descriptors as inputs to identify the most likely sites for electrophilic substitution. doaj.org Trained on a dataset of over 2,400 compounds, the model achieved a high prediction accuracy of 86.5% on an external validation set. doaj.org Such ML models allow chemists to quickly predict the reactivity and potential metabolic sites of novel this compound analogues, thereby guiding the synthesis of more potent and selective compounds. doaj.org

Advanced Research Techniques and Methodologies Applied to N Quinolin 5 Yl Benzamide Studies

Co-crystallography and Structural Biology of N-(quinolin-5-yl)benzamide-Target Complexes

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a ligand bound to its macromolecular target, typically a protein, at atomic resolution. This is most commonly achieved through X-ray crystallography. The process involves co-crystallizing the target protein with the ligand, in this case, this compound, and then analyzing the resulting crystal with X-ray diffraction to generate an electron density map. This map is then interpreted to build a detailed model of the protein-ligand complex.

Such structural information is invaluable for:

Visualizing the binding mode: It reveals the precise orientation and conformation of this compound within the target's binding site.

Identifying key interactions: It allows for the identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are critical for binding affinity and specificity. For instance, in studies of related quinoline-based inhibitors, molecular docking simulations, which are computational predictions of binding, have suggested the importance of the quinoline (B57606) and benzamide (B126) moieties for interaction with target proteins. nih.gov

Structure-based drug design: The detailed structural information can guide the rational design of more potent and selective derivatives of this compound.

Despite the power of this technique, a search of the Protein Data Bank (PDB), the primary repository for macromolecular structural data, did not yield any publicly available co-crystal structures of this compound complexed with a biological target. While molecular modeling studies on similar quinoline-containing compounds have been performed to predict binding poses, experimental crystallographic data for this compound itself is not currently available in the public domain. nih.govsemanticscholar.org

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are essential for quantifying the binding affinity, thermodynamics, and kinetics of the interaction between a ligand and its target.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov By titrating this compound into a solution containing its target protein, ITC can determine:

Binding Affinity (Kd): A measure of how tightly the compound binds to its target.

Stoichiometry (n): The ratio of ligand to protein in the complex.

Thermodynamic Parameters: The enthalpy (ΔH) and entropy (ΔS) of binding, which provide insight into the forces driving the interaction. nih.gov

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying biomolecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected. SPR analysis provides:

Association and Dissociation Rates (kon and koff): These kinetic parameters describe how quickly the compound binds to and dissociates from its target.

Binding Affinity (Kd): This can be calculated from the ratio of koff to kon.

While these techniques are standard in drug discovery for characterizing ligand-target interactions, specific experimental data from ITC or SPR studies for this compound are not available in the published scientific literature.

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic methods are employed to probe the structural details of this compound and its interactions with biological molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique that can provide information on the structure and dynamics of both the ligand and its target protein upon binding. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be used to:

Identify which parts of this compound are in close contact with the target protein.

Map the binding site on the protein surface.

Determine the conformation of the bound ligand.

Mass Spectrometry (MS) in a biological context can be used to confirm the identity and purity of this compound and to study its interactions with target proteins. For example, native mass spectrometry can be used to observe the non-covalent complex between the compound and its target, confirming the stoichiometry of the interaction. When coupled with techniques like liquid chromatography (LC-MS), it can be used to quantify the compound in biological matrices. nih.gov Furthermore, specific mass spectrometry techniques can be used to study how the compound affects post-translational modifications of its target protein. nih.gov

A review of the current literature did not reveal specific NMR or mass spectrometry studies focused on the biological interactions of this compound. However, NMR data for related benzamide compounds have been published, providing a reference for the chemical shifts of the core structural motifs. nih.gov

Omics Technologies in this compound Research

Omics technologies provide a global view of the effects of a compound on a biological system by measuring changes across entire sets of molecules, such as transcripts, proteins, or metabolites.

Transcriptomics: This involves studying the complete set of RNA transcripts (the transcriptome) in a cell or organism. By treating cells with this compound and comparing their gene expression profiles to untreated cells using techniques like RNA sequencing (RNA-Seq), researchers can identify which genes and cellular pathways are affected by the compound.

Proteomics: This is the large-scale study of proteins. Chemical proteomics approaches can be used to identify the direct cellular targets of this compound. nih.gov This often involves creating a derivatized version of the compound that can be used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. nih.gov Additionally, expression proteomics can reveal changes in the levels of thousands of proteins in response to treatment with the compound.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. By analyzing the metabolome of cells or organisms after treatment with this compound, researchers can understand how the compound perturbs metabolic pathways.

Currently, there are no published studies that have specifically applied transcriptomic, proteomic, or metabolomic analyses to investigate the effects of this compound. The application of these powerful techniques would be a significant step forward in elucidating the compound's full spectrum of biological activity and its mechanism of action.

Translational Research Prospects and Future Directions for N Quinolin 5 Yl Benzamide in Preclinical Development

Identification of Novel Therapeutic Indications based on Preclinical Findings

Preclinical research provides the foundational evidence for a compound's potential therapeutic value. For the N-(quinolin-5-yl)benzamide scaffold, early-stage investigations have pointed towards promising applications, particularly in the realm of oncology.

Detailed research into derivatives of this compound has revealed significant anti-cancer properties. A study focused on a series of novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives demonstrated their potential as potent agents against breast cancer. mdpi.com In this research, the compounds were synthesized and evaluated for their in-vitro anticancer activity against the MDA-MB-231 human breast cancer cell line. mdpi.com One particular derivative, compound 3i , emerged as a promising candidate, exhibiting an IC50 value of 6.86 μM, which was superior to the standard chemotherapeutic agent, cisplatin, used in the study. mdpi.com

Further computational docking studies suggested that the mechanism of action for these derivatives could involve the inhibition of the kinesin spindle protein (KSP). mdpi.com KSP is essential for the proper formation of the mitotic spindle during cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This specific targeting of a key protein in cancer cell proliferation highlights a clear therapeutic indication for this class of compounds.

Beyond breast cancer, the broader family of quinoline (B57606) derivatives has shown a wide range of biological activities, suggesting that this compound could be investigated for other indications. Quinoline-based compounds have been explored as inhibitors of protein kinases, which are often dysregulated in various cancers. ekb.egnih.gov Additionally, some quinoline derivatives have been investigated for their potential as anti-influenza agents by targeting the viral RNA polymerase complex. nih.govhealthcare-in-europe.com These findings open up avenues for exploring this compound in other cancer types and potentially in viral diseases.

Table 1: Potential Therapeutic Indications for this compound Derivatives Based on Preclinical Research
Potential Therapeutic AreaSpecific IndicationPreclinical FindingsPotential Molecular TargetSupporting Evidence
OncologyBreast CancerA derivative, N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide, showed potent in-vitro activity against MDA-MB-231 cell line.Kinesin Spindle Protein (KSP) mdpi.com
OncologyVarious CancersQuinoline scaffolds are known to inhibit various protein kinases involved in cancer signaling pathways.Protein Kinases ekb.egnih.gov
Infectious DiseasesInfluenzaSome quinoline derivatives have shown potential to inhibit viral replication.Influenza Virus RNA Polymerase nih.govhealthcare-in-europe.com

Challenges and Opportunities in Optimizing this compound Leads for Preclinical Advancement

The path from a promising hit compound to a preclinical candidate is fraught with challenges that require careful navigation and strategic optimization. For this compound and its derivatives, these challenges are balanced by significant opportunities for improvement.

One of the primary challenges lies in enhancing the potency and selectivity of lead compounds. While the initial anticancer activity of N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide is promising, further optimization is necessary to achieve lower effective concentrations and minimize off-target effects. mdpi.com Structure-activity relationship (SAR) studies are crucial in this regard. As demonstrated in the development of other quinoline-based inhibitors, systematic modifications to the quinoline and benzamide (B126) scaffolds can lead to significant improvements in activity. acs.org For instance, exploring different substituents on both the quinoline and benzamide rings can modulate the compound's binding affinity to its target.

Another significant challenge is optimizing the pharmacokinetic properties of the lead compounds, often referred to as ADME (absorption, distribution, metabolism, and excretion). Properties such as solubility and bioavailability are critical for ensuring that the drug can reach its target in the body at therapeutic concentrations. nih.gov Overly lipophilic molecules, for example, can suffer from poor solubility and nonspecific interactions. acs.org The development of quinoline-based kinase inhibitors has highlighted the need for advanced drug design techniques to address these challenges. nih.gov

Despite these hurdles, there are numerous opportunities for advancing this compound leads. The modular nature of its synthesis allows for the relatively straightforward creation of a diverse library of analogues, facilitating comprehensive SAR studies. arabjchem.org Computational modeling and computer-aided drug design (CADD) can accelerate the optimization process by predicting how structural modifications will affect binding affinity and pharmacokinetic properties, thereby reducing the number of compounds that need to be synthesized and tested. frontiersin.orgnih.gov

Furthermore, the identification of a specific molecular target like KSP provides a clear direction for rational drug design. mdpi.com Assays targeting KSP can be used to screen new derivatives and provide a more direct measure of their intended biological activity. The development of more drug-like properties in derivatives, such as the creation of a disodium (B8443419) phosphate (B84403) salt of an N-benzylbenzamide to improve safety profile, demonstrates a viable strategy for overcoming formulation and toxicity issues.

Table 2: Challenges and Opportunities in Lead Optimization of this compound
AspectChallengesOpportunities
Potency and SelectivityAchieving high potency at nanomolar concentrations; minimizing off-target effects.Systematic SAR studies enabled by modular synthesis; rational design based on a known target (KSP).
Pharmacokinetics (ADME)Balancing lipophilicity for good solubility and cell permeability; ensuring metabolic stability.Use of CADD to predict ADME properties; formulation strategies to improve bioavailability.
SynthesisDeveloping efficient and scalable synthetic routes for optimized leads.Leveraging established synthetic methodologies for quinoline and benzamide chemistry.
ToxicityIdentifying and mitigating potential toxicities associated with the scaffold.Early-stage toxicity screening; structural modifications to reduce toxicity.

Collaborative Research Paradigms and Interdisciplinary Approaches in this compound Research

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The development of this compound from a lead compound to a clinical candidate would greatly benefit from such paradigms. The successful discovery of a new drug often requires the combined expertise of medicinal chemists, computational chemists, biologists, and clinical researchers. frontiersin.org

A key collaborative model is the partnership between academic research institutions and pharmaceutical companies. Academia often excels in early-stage discovery and elucidating biological mechanisms, while industry provides the resources and expertise for large-scale synthesis, preclinical testing, and clinical trials. For a compound like this compound, a collaboration could involve an academic lab identifying the initial hit and its mechanism of action, followed by a pharmaceutical partner taking on the lead optimization and preclinical development.

Open-source drug discovery platforms and public-private partnerships are also becoming increasingly important. springernature.com These models facilitate the sharing of data and resources among a wider research community, which can accelerate progress and reduce redundancy. The Collaborative Drug Discovery (CDD) platform, for example, provides a web-based database for managing and sharing drug discovery data. wikipedia.org Such a platform could be invaluable for a research program focused on this compound, allowing researchers from different institutions to share their findings on synthesis, biological activity, and SAR.

Interdisciplinary teams are crucial at every stage of the research process. For instance, the design of new this compound derivatives would benefit from the close interaction of medicinal chemists, who synthesize the compounds, and computational chemists, who can model their interactions with the target protein. aacrjournals.org Biologists are essential for developing and running the assays to test the compounds' activity, and pharmacologists are needed to evaluate their in-vivo efficacy and safety. A formalized, integrative, and multidisciplinary workflow has been proposed to streamline cancer therapy discovery, which could serve as a valuable template for this compound research. aacrjournals.org

Ethical Considerations in Preclinical Drug Discovery Research

Ethical conduct is a cornerstone of all biomedical research, and the preclinical development of this compound is no exception. A number of key ethical principles must be adhered to throughout this phase.

The principle of informed consent is fundamental, particularly when human tissues or data are used. biodexapharma.com Researchers must ensure that any human-derived materials are obtained with the full and informed consent of the donor. biodexapharma.com

Scientific integrity is another critical ethical consideration. This involves robust study design, transparent reporting of all results (both positive and negative), and ensuring data is accurate and reproducible. proventainternational.com Adherence to Good Laboratory Practices (GLP) is mandatory for preclinical studies that will be submitted to regulatory agencies.

When preclinical research involves animal studies, the 3Rs principle (Replacement, Reduction, and Refinement) must be strictly followed.

Replacement encourages the use of non-animal methods wherever possible, such as in-vitro assays and computer modeling.

Reduction aims to minimize the number of animals used while still obtaining statistically significant data.

Refinement involves modifying procedures to minimize any potential pain, suffering, or distress to the animals.

The ethical review of research protocols by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board is a mandatory step before any animal studies can commence. nih.gov These committees are tasked with ensuring that the potential benefits of the research outweigh any potential harm to the animals and that the research is conducted in a humane and ethical manner. nih.govyoutube.com In the context of oncology research, there is also an ethical imperative to ensure that preclinical studies are well-designed to maximize the potential for clinical translation and to avoid initiating clinical trials that are unlikely to succeed. nih.gov

Emerging Research Trends and Methodologies Relevant to this compound

The field of drug discovery is constantly evolving, with new technologies and methodologies offering exciting opportunities to accelerate and improve the preclinical development of compounds like this compound.

High-throughput screening (HTS) and high-content screening (HCS) allow for the rapid testing of large numbers of compounds. nih.gov These automated platforms can be used to screen a library of this compound derivatives for their activity against various cancer cell lines or specific molecular targets. nih.gov

Microfluidic "organ-on-a-chip" technology provides a more physiologically relevant in-vitro model system compared to traditional 2D cell cultures. mdpi.com These devices can mimic the 3D microenvironment of a tumor, allowing for more accurate predictions of a drug's efficacy and toxicity before it is tested in animals. mdpi.com This technology could be used to evaluate the anti-cancer effects of this compound in a more realistic setting.

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the three-dimensional structure of proteins and their complexes with small molecules. If this compound or its derivatives can be co-crystallized with their target protein, such as KSP, cryo-EM could provide detailed structural information to guide further drug design and optimization.

Multi-cancer early detection technologies that analyze molecular signals in the blood are an emerging area of cancer diagnostics. nih.gov While not directly a drug development methodology, the insights gained from these technologies about the molecular drivers of different cancers could help to identify new targets for drugs like this compound.

Table 3: Mentioned Chemical Compounds
Compound Name
This compound
N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide
Cisplatin
disodium phosphate
N-benzylbenzamide

Q & A

Q. What are the recommended synthetic routes for N-(quinolin-5-yl)benzamide, and how is its structural integrity validated?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via coupling reactions between quinoline-5-amine and benzoyl chloride derivatives under basic conditions. For example, directed C-H functionalization strategies using copper(II) catalysts can be employed, as demonstrated in analogous benzamide systems .
  • Structural Validation : X-ray crystallography is the gold standard for confirming molecular structure. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, providing precise bond lengths, angles, and intermolecular interactions . Spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry) complement crystallographic data .

Q. What spectroscopic and computational methods are used to characterize this compound’s electronic properties?

Methodological Answer:

  • Spectroscopy : UV-Vis spectroscopy identifies conjugation patterns, while NMR chemical shifts reveal electronic environments of aromatic protons.
  • Computational Analysis : Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and reactivity indices. Tools like Gaussian or ORCA are used to correlate experimental data with quantum-chemical models .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction mechanisms involving this compound derivatives under varying conditions?

Methodological Answer:

  • Case Study : For Cu(II)-mediated C-H oxidation, divergent products (directed vs. non-directed functionalization) arise under basic vs. acidic conditions. To resolve contradictions:

Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to distinguish between organometallic (low KIE) and radical (high KIE) pathways.

Computational Modeling : Use software like Gaussian to calculate transition states and Gibbs free energy differences between mechanisms .

Control Experiments : Test radical traps (e.g., TEMPO) to confirm/rule out single-electron-transfer pathways .

Q. What structural modifications enhance this compound’s bioactivity for targeted therapies?

Methodological Answer:

  • PARP-1 Inhibition : Introducing electron-withdrawing groups (e.g., halogens) at the benzamide para-position improves binding to PARP-1’s catalytic domain. A 4-(benzylideneamino) substituent enhances π-π stacking with receptor residues .
  • Sigma-2 Receptor Imaging : Fluorine-18 labeling at the benzamide’s alkoxy side chain improves tumor uptake and PET imaging contrast, as seen in analogous sigma-2 ligands .

Q. How does the quinoline moiety influence the compound’s coordination chemistry in catalytic applications?

Methodological Answer:

  • Metal Binding : The quinoline nitrogen acts as a Lewis base, facilitating coordination to transition metals (e.g., Cu, Pd). X-ray absorption spectroscopy (XAS) and cyclic voltammetry confirm metal-ligand interactions.
  • Catalytic Activity : In C-H activation, the quinoline ring stabilizes intermediates via π-backbonding, as shown in Cu(II)-mediated oxidation studies .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Note that ecotoxicological data are limited; treat the compound as a potential environmental hazard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.